molecular formula C26H34N6O3 B15030804 N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15030804
M. Wt: 478.6 g/mol
InChI Key: GTMFTNXGCULFHU-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex polycyclic carboxamide derivative characterized by a tricyclic core (triazatricyclo[8.4.0.03,8]tetradeca-pentaene) with multiple functional groups. Key structural features include:

  • Morpholinylpropyl side chain: Enhances solubility and may modulate interactions with biological targets, as morpholine derivatives are common in pharmacologically active compounds .
  • Imino and oxo groups: Likely contribute to hydrogen-bonding interactions, critical for binding specificity.

The compound’s structural elucidation likely employed crystallographic tools such as SHELXL for refinement and ORTEP-3 or WinGX for visualization, standard methods for small-molecule analysis . Its synthesis and stereochemical configuration remain speculative without direct data, but analogous carboxamides often target enzymatic or receptor-based pathways due to their hydrogen-bonding capacity .

Properties

Molecular Formula

C26H34N6O3

Molecular Weight

478.6 g/mol

IUPAC Name

N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H34N6O3/c1-18-8-9-22-29-24-21(26(34)32(22)17-18)16-20(25(33)28-19-6-3-2-4-7-19)23(27)31(24)11-5-10-30-12-14-35-15-13-30/h8-9,16-17,19,27H,2-7,10-15H2,1H3,(H,28,33)

InChI Key

GTMFTNXGCULFHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NC5CCCCC5)C=C1

Origin of Product

United States

Chemical Reactions Analysis

N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include p-toluenesulfonic acid, sodium carbonate, and morpholine . Major products formed from these reactions include indole derivatives and other tricyclic compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of complex organic moleculesIn industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Key Insights :

  • The tricyclic core may enhance binding avidity compared to bicyclic systems (e.g., β-lactams or imidazoles) due to increased rigidity and surface area .
  • The morpholinylpropyl group improves aqueous solubility relative to alkyl chains in quaternary ammonium compounds (e.g., BAC-C12 surfactants) .

Computational Similarity Assessment

Methods for evaluating compound similarity significantly influence virtual screening outcomes:

Structural fingerprints : Highlight shared substructures (e.g., carboxamide), but may overlook 3D conformational differences .

Molecular descriptors : Capture physicochemical properties (e.g., logP, polar surface area), critical for pharmacokinetic profiling.

Docking simulations : Hypothetically, the target’s tricyclic core may occupy deeper binding pockets than imidazole-based analogs, as seen in kinase inhibitors .

Challenges :

  • Divergent similarity results arise depending on the method (e.g., BAC-C12 CMC values vary between spectrofluorometry and tensiometry ).
  • The target’s stereochemical complexity necessitates high-resolution crystallography for accurate comparisons .

Q & A

Q. What are the recommended synthetic strategies for preparing N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[...]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide?

  • Methodological Answer : The synthesis of polycyclic carboxamides often involves cyclization reactions using diaryliodonium salts as intermediates ( ). For this compound, a stepwise approach is recommended:

Core scaffold assembly : Utilize Buchwald-Hartwig amination or Ullmann coupling to form the triazatricyclo backbone.

Functionalization : Introduce the morpholinylpropyl and cyclohexyl groups via nucleophilic substitution or Pd-catalyzed cross-coupling.

Carboxamide formation : React the intermediate with activated cyclohexyl isocyanate under anhydrous conditions.
Key considerations : Optimize reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd(OAc)₂/Xantphos) to enhance yield and regioselectivity.

Table 1 : Example Reaction Conditions from Analogous Syntheses ()

StepReagentsSolventTemp. (°C)Yield (%)
1CuI, L-ProlineDMF11065–70
2Pd(OAc)₂, SPhosToluene10050–55
3Isocyanate, DIPEADCMRT80–85

Q. How should researchers approach purification and characterization of this compound?

  • Methodological Answer : Post-synthesis purification requires a combination of column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (ethanol/water). Characterization should include:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent integration ().
  • X-ray crystallography : Resolve structural ambiguities in the triazatricyclo core ().
  • HRMS : Validate molecular formula (e.g., C₂₆H₂₈N₂O₇ in analogous compounds; ).

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies using software like AutoDock Vina or GROMACS are recommended ( ). Key steps:

Ligand preparation : Generate 3D conformers with Open Babel, accounting for stereochemistry.

Target selection : Use cryo-EM or crystal structures from the PDB (e.g., 7SKQ for kinase targets).

Simulation parameters : Apply CHARMM36 force field and solvate the system in TIP3P water.
Data interpretation : Analyze binding free energy (ΔG) and hydrogen-bonding networks to prioritize in vitro assays.

Q. How can researchers resolve contradictions in observed pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
  • Standardized assays : Use uniform protocols (e.g., ATP concentration in kinase assays).
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
  • Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile disparate datasets ().

Q. What experimental design principles apply to structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., morpholinylpropyl chain length, cyclohexyl substituents) followed by iterative testing. Key principles:
  • Control groups : Include analogs with single-point mutations (e.g., morpholine → piperidine).
  • High-throughput screening : Use 96-well plates for IC₅₀ determination ().
  • Theoretical framework : Link results to Hammett or Craig plots to predict electronic effects ().

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